molecular formula C16H21FN2O2 B2852858 N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide CAS No. 1311577-29-3

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide

Cat. No. B2852858
M. Wt: 292.354
InChI Key: ZSVUCHAWMMOTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide, also known as CB13, is a synthetic cannabinoid that has been developed for scientific research purposes. It belongs to the class of compounds known as selective agonists of the CB2 receptor, which is a part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain, inflammation, and immune function. CB13 has been shown to have potential therapeutic applications in these areas, making it an important subject of scientific research.

Mechanism Of Action

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects. N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids.

Biochemical And Physiological Effects

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. Additionally, N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has been shown to have antitumor effects in vitro, although further studies are needed to determine its potential as a cancer therapy.

Advantages And Limitations For Lab Experiments

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has several advantages as a research tool. It is a selective agonist of the CB2 receptor, which allows for the study of the specific effects of CB2 activation. Additionally, N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide is a synthetic compound, which allows for precise control over its chemical structure and purity. However, N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide also has some limitations as a research tool. Its effects may be influenced by factors such as dose, route of administration, and the presence of other cannabinoids or drugs. Additionally, N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide-based therapies for inflammatory and autoimmune diseases. Additionally, further studies are needed to determine the potential of N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide as a cancer therapy. Other potential areas of research include the effects of N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide on the gut microbiome and the development of N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide-based imaging agents for the study of the endocannabinoid system. Overall, N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide is a promising research tool with potential applications in a variety of areas.

Synthesis Methods

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide can be synthesized via a multistep process involving several chemical reactions. The starting material is 2-fluorophenol, which is reacted with 1-bromo-3-methylbutane to form the intermediate 4-(2-fluorophenoxy)-3-methylbutyl bromide. This intermediate is then reacted with sodium cyanide to form the nitrile, which is subsequently reduced with lithium aluminum hydride to form the final product, N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide.

Scientific Research Applications

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects in preclinical studies. N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-12(2)10-13(11-18)19-16(20)8-5-9-21-15-7-4-3-6-14(15)17/h3-4,6-7,12-13H,5,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVUCHAWMMOTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide

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